molecular formula C8H15NO3 B14221886 (2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide CAS No. 724460-32-6

(2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide

Cat. No.: B14221886
CAS No.: 724460-32-6
M. Wt: 173.21 g/mol
InChI Key: WHGWTVNIYFHOSZ-NKWVEPMBSA-N
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Description

(2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide is a chiral compound with significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of engineered bacteria containing specific enzymes, such as carbonyl reductase, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,3R)-3-amino-2-hydroxydecanoic acid
  • (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

Its ability to undergo selective reactions and its role in various biological processes make it a valuable compound in research and industry .

Properties

CAS No.

724460-32-6

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-N-methoxy-N,2-dimethylpent-4-enamide

InChI

InChI=1S/C8H15NO3/c1-5-7(10)6(2)8(11)9(3)12-4/h5-7,10H,1H2,2-4H3/t6-,7+/m0/s1

InChI Key

WHGWTVNIYFHOSZ-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H]([C@@H](C=C)O)C(=O)N(C)OC

Canonical SMILES

CC(C(C=C)O)C(=O)N(C)OC

Origin of Product

United States

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